molecular formula C21H18ClN3O5S B3593012 N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-chloro-2-nitrobenzamide

N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-chloro-2-nitrobenzamide

Cat. No.: B3593012
M. Wt: 459.9 g/mol
InChI Key: LTSDLGIOONTUEI-UHFFFAOYSA-N
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Description

N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-chloro-2-nitrobenzamide is a complex organic compound with a unique structure that includes a benzyl(methyl)amino group, a sulfonyl group, a phenyl ring, a chloro substituent, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-chloro-2-nitrobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:

    Formation of the benzyl(methyl)amino group: This step involves the reaction of benzylamine with methylating agents under controlled conditions.

    Introduction of the sulfonyl group: The benzyl(methyl)amino compound is then reacted with sulfonyl chloride to introduce the sulfonyl group.

    Coupling with 4-chloro-2-nitrobenzamide: The final step involves coupling the intermediate with 4-chloro-2-nitrobenzamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-chloro-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions, such as using sodium methoxide to form a methoxy derivative.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Sodium methoxide (NaOMe) in methanol or other nucleophiles in appropriate solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Methoxy or other substituted derivatives.

Scientific Research Applications

N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-chloro-2-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-chloro-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and nitro groups are key to its reactivity, allowing it to interact with enzymes and proteins, potentially inhibiting their function. The benzyl(methyl)amino group may enhance its binding affinity to certain receptors, contributing to its biological activity.

Comparison with Similar Compounds

N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-chloro-2-nitrobenzamide can be compared with other similar compounds, such as:

    Sulfonamides: Known for their antibacterial properties, sulfonamides share the sulfonyl group but differ in their overall structure and specific applications.

    Nitrobenzamides: These compounds also contain the nitrobenzamide moiety but may lack the sulfonyl and benzyl(methyl)amino groups, leading to different reactivity and applications.

    Chloro-substituted aromatic compounds: These compounds share the chloro substituent but differ in other functional groups, affecting their chemical behavior and uses.

Properties

IUPAC Name

N-[4-[benzyl(methyl)sulfamoyl]phenyl]-4-chloro-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O5S/c1-24(14-15-5-3-2-4-6-15)31(29,30)18-10-8-17(9-11-18)23-21(26)19-12-7-16(22)13-20(19)25(27)28/h2-13H,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSDLGIOONTUEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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